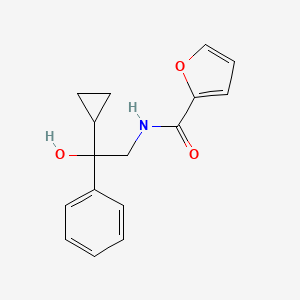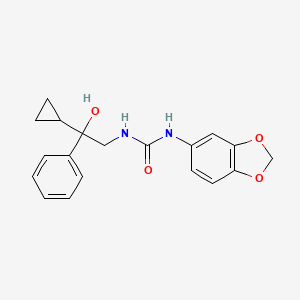
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide (5-CPC2H2PE2MB) is a novel, small molecule compound that has been studied for its potential therapeutic applications. 5-CPC2H2PE2MB has been investigated for its ability to interact with different biological targets, including enzymes and receptors, to modulate their activity. The compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial effects. In addition, 5-CPC2H2PE2MB has been studied for its potential use in drug delivery, as a potential drug carrier, and for its ability to modulate the activity of various enzymes and receptors.
Aplicaciones Científicas De Investigación
5-CPC2H2PE2MB has been studied for its potential therapeutic applications. The compound has been investigated for its ability to interact with various targets, including enzymes and receptors, to modulate their activity. In particular, 5-CPC2H2PE2MB has been studied for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial effects. Furthermore, the compound has been investigated for its potential use in drug delivery, as a potential drug carrier, and for its ability to modulate the activity of various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 5-CPC2H2PE2MB is not yet fully understood. However, it is believed that the compound binds to certain targets, such as enzymes and receptors, to modulate their activity. This binding is thought to be mediated by hydrogen bonds, hydrophobic interactions, and/or Van der Waals forces. In addition, the compound has been shown to interact with other molecules, such as DNA, to modulate their activity.
Biochemical and Physiological Effects
5-CPC2H2PE2MB has been shown to have a variety of biological activities. In particular, the compound has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial effects. Furthermore, the compound has been investigated for its potential use in drug delivery, as a potential drug carrier, and for its ability to modulate the activity of various enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-CPC2H2PE2MB in laboratory experiments include its high solubility in aqueous solutions, its stability in the presence of a variety of chemicals, and its low toxicity. Furthermore, the compound can be synthesized in a relatively simple and straightforward manner. However, the compound is not yet commercially available and must be synthesized in the laboratory.
Direcciones Futuras
The potential future directions for 5-CPC2H2PE2MB include further investigation into its mechanism of action, its potential therapeutic applications, and its use as a drug delivery system. In addition, the compound could be studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential use in cancer therapy. Furthermore, the compound could be investigated for its potential use as an anti-bacterial agent. Finally, the compound could be studied for its potential use in drug delivery, as a potential drug carrier.
Métodos De Síntesis
The synthesis of 5-CPC2H2PE2MB is a multi-step process. The first step involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethyl chloride with 5-chloro-2-methoxybenzamide in the presence of a base. This reaction results in the formation of 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide. Following this, the compound is purified and the desired product is obtained.
Propiedades
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-24-17-10-9-15(20)11-16(17)18(22)21-12-19(23,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,23H,7-8,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVCBWYVJWXUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503606.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)




![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)